4,4-Dimethyl-7-ethynyl-1-tetralone

Retinoic Acid Receptor Antagonist Medicinal Chemistry Nuclear Receptor Pharmacology

4,4-Dimethyl-7-ethynyl-1-tetralone (CAS 166978-48-9) is a synthetic 1-tetralone derivative primarily valued as a chemical intermediate. Its molecular formula is C14H14O with a molecular weight of 198.26 g/mol.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 166978-48-9
Cat. No. B030221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-7-ethynyl-1-tetralone
CAS166978-48-9
Synonyms7-Ethynyl-3,4-dihydro-4,4-dimethyl-1(2H)-naphthalenone; 
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C2=C1C=CC(=C2)C#C)C
InChIInChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3
InChIKeyFSENXSHCDBCKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-7-ethynyl-1-tetralone (CAS 166978-48-9): A Critical Intermediate for High-Affinity Retinoic Acid Receptor Antagonists


4,4-Dimethyl-7-ethynyl-1-tetralone (CAS 166978-48-9) is a synthetic 1-tetralone derivative primarily valued as a chemical intermediate. Its molecular formula is C14H14O with a molecular weight of 198.26 g/mol . The compound is a pivotal building block in the synthesis of diarylacetylene retinoids, a critical class of compounds acting as retinoic acid receptor (RAR) antagonists [1].

Why Generic Tetralone Analogs Cannot Substitute for 4,4-Dimethyl-7-ethynyl-1-tetralone in RAR Antagonist Synthesis


Generic substitution fails because 4,4-Dimethyl-7-ethynyl-1-tetralone is the sole validated precursor for the most potent known class of retinoic acid receptor (RAR) antagonists. The compound's unique 7-ethynyl group is the essential synthetic handle for Sonogashira coupling to install the diarylacetylene pharmacophore required for sub-nanomolar RAR binding [1]. Analogous intermediates, such as 7-bromo-4,4-dimethyl-1-tetralone or 7-ethynyl-2-tetralone, lead to structurally distinct compounds that lack the high-affinity pan-RAR antagonism of the AGN 193109 series [1].

Quantitative Evidence Guide: Why 4,4-Dimethyl-7-ethynyl-1-tetralone is the Optimal Intermediate for RAR Antagonist Production


Superior Target Engagement: Enabling the Synthesis of a Pan-RAR Antagonist with 2 nM Affinity (AGN 193109)

The critical differentiation of 4,4-Dimethyl-7-ethynyl-1-tetralone is that it serves as the direct, high-yielding precursor to AGN 193109, a pan-RAR antagonist with a Kd of 2-3 nM for all three RAR subtypes (α, β, γ) [1]. In a competitive binding assay, AGN 193109 exhibited a Kd of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ, demonstrating approximately 4-6-fold higher affinity than the natural ligand all-trans-retinoic acid (RA) [1]. This contrasts with other tetralone-derived antagonists like compounds 1 and 2 (Chart 2), which require a 100-1000 fold excess to antagonize RA-induced activity [1].

Retinoic Acid Receptor Antagonist Medicinal Chemistry Nuclear Receptor Pharmacology

Unique Synthetic Versatility: The 7-Ethynyl Handle Enables Structure-Activity Relationship (SAR) Optimization via Sonogashira Coupling

The 7-ethynyl group on the tetralone core is a crucial point of chemical differentiation from the 7-bromo, 7-iodo, or unsubstituted tetralone intermediates. The terminal alkyne allows for direct, late-stage diversification via Sonogashira coupling with various aryl iodides to generate diverse libraries of RAR ligands with tunable subtype selectivity [1]. The synthesis of AGN 193109 proceeds via a two-step sequence: Sonogashira coupling with TMS-acetylene, followed by deprotection and a second Pd-catalyzed coupling with ethyl 4-iodobenzoate, achieving a 48% yield for the key keto ester intermediate 7 over two steps [1].

Sonogashira Coupling Structure-Activity Relationship (SAR) Retinoid Chemistry

Established Quality and Safety Profile for R&D Procurement: 98% Purity, Defined Hazards, and Reputable Suppliers

The compound is commercially available in research-grade purity from multiple established chemical suppliers, including Santa Cruz Biotechnology, TRC, and Biosynth. Standard commercial purity is typically 98% . This is sufficient for reproducible synthesis of final drug candidates without extensive in-house purification. Material safety data sheets (MSDS) classify it with a 'Warning' signal word, indicating known and manageable laboratory hazards . This contrasts with some custom-synthesized tetralone analogs that may lack validated purity profiles and comprehensive safety data.

Chemical Procurement Quality Control Safety Data

Optimal Application Scenarios for 4,4-Dimethyl-7-ethynyl-1-tetralone


Synthesis of High-Affinity Pharmacological Probes (e.g., AGN 193109)

This is the primary application scenario. Use this intermediate to synthesize AGN 193109 or its analogs, which are essential tools for studying RAR-mediated gene transcription in cancer biology, developmental biology, and dermatology. The resulting antagonists exhibit Kd values of 2-3 nM, enabling precise dissection of RARα, β, and γ pathways [1].

Structure-Activity Relationship (SAR) Libraries for Retinoid Drug Discovery

The terminal alkyne handle allows for rapid parallel synthesis of diverse diarylacetylene retinoids via Sonogashira coupling. This enables systematic exploration of the aryl group's influence on RAR subtype selectivity and functional activity [1].

Development of Retinoic Acid Metabolism Blocking Agents (RAMBAs)

The tetralone scaffold is a known pharmacophore for CYP26 inhibitors (RAMBAs). The 7-ethynyl group provides a vector for introducing substituents that probe the CYP26 active site, aiding in the design of agents that increase endogenous retinoic acid levels .

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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